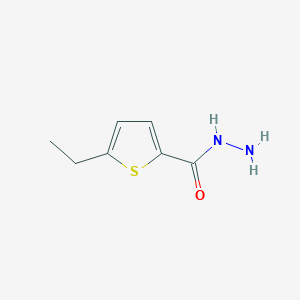

5-Ethylthiophene-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNHIBSLOGNADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374549 | |

| Record name | 5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-42-8 | |

| Record name | 5-Ethyl-2-thiophenecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethylthiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. The introduction of a carbohydrazide moiety at the 2-position of the thiophene ring further enhances its utility, providing a versatile synthetic handle for the construction of diverse molecular architectures, including hydrazones and various heterocyclic systems. This guide provides a comprehensive, in-depth technical overview of the synthesis of 5-Ethylthiophene-2-carbohydrazide, a valuable building block for drug discovery and development. As a senior application scientist, this document is structured to not only provide robust protocols but also to elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis

The synthesis of this compound is a two-step process commencing from the readily accessible starting material, 2-ethylthiophene. The overall synthetic strategy involves:

-

Electrophilic Acylation: Introduction of a carboxylate group at the C5 position of the thiophene ring.

-

Hydrazinolysis: Conversion of the resulting ester into the target carbohydrazide.

This pathway is efficient and relies on well-established chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up operations.

Synthesis Pathway Visualization

The following diagram illustrates the two-step reaction sequence for the preparation of this compound.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of Ethyl 5-Ethylthiophene-2-carboxylate

The initial and crucial step in this synthesis is the introduction of an ethyl carboxylate group onto the thiophene ring of 2-ethylthiophene. The directing effect of the ethyl group favors substitution at the C5 position. While several methods exist for this transformation, a common and effective approach is through Friedel-Crafts acylation followed by decarbonylation, or via direct carboxylation and subsequent esterification.

Rationale for Synthetic Approach

The choice of a two-step acylation-decarbonylation or a direct carboxylation-esterification sequence is guided by the availability of reagents and the desired scale of the reaction. The Friedel-Crafts approach is a classic and reliable method for introducing acyl groups onto aromatic rings. Direct carboxylation offers a more atom-economical alternative.

Detailed Experimental Protocol

Materials:

-

2-Ethylthiophene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ethyl Oxalyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrazine Hydrate (NH₂NH₂·H₂O)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure for Friedel-Crafts Acylation and Esterification:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Addition of 2-Ethylthiophene: After the addition is complete, add 2-ethylthiophene (1.0 equivalent) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and 5% HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 5-ethylthiophene-2-carboxylate.

Characterization of Ethyl 5-Ethylthiophene-2-carboxylate

| Property | Value |

| Molecular Formula | C₉H₁₂O₂S |

| Molecular Weight | 184.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~119-120 °C at 10 Torr (for the methyl ester analog)[1] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.7 (d, 1H, thiophene-H), 6.8-6.9 (d, 1H, thiophene-H), 4.3-4.4 (q, 2H, -OCH₂CH₃), 2.8-2.9 (q, 2H, thiophene-CH₂CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃), 1.2-1.3 (t, 3H, thiophene-CH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~162 (C=O), ~148 (thiophene-C), ~133 (thiophene-C), ~131 (thiophene-C), ~126 (thiophene-C), ~61 (-OCH₂), ~24 (thiophene-CH₂), ~15.7 (thiophene-CH₃), ~14.4 (-OCH₂CH₃).[1]

-

IR (neat, cm⁻¹): ~2970 (C-H), ~1710 (C=O, ester), ~1460, ~1250 (C-O).

-

Mass Spectrometry (EI): m/z (%) = 184 (M⁺).

Step 2: Synthesis of this compound

The final step is the conversion of the ethyl ester to the corresponding carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically straightforward and high-yielding.

Mechanistic Insight

The hydrazinolysis of an ester proceeds through a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, driven by the formation of the stable amide-like carbohydrazide. The reaction is typically carried out in an alcoholic solvent under reflux to ensure a sufficient reaction rate.

Detailed Experimental Protocol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-ethylthiophene-2-carboxylate (1.0 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC until the starting ester is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Purification: The crude this compound is often of high purity. If necessary, it can be recrystallized from ethanol.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂OS |

| Molecular Weight | 170.23 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 676348-42-8[2] |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~9.5 (s, 1H, -CONH-), ~7.5 (d, 1H, thiophene-H), ~6.9 (d, 1H, thiophene-H), ~4.4 (br s, 2H, -NH₂), 2.8 (q, 2H, thiophene-CH₂CH₃), 1.2 (t, 3H, thiophene-CH₂CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ ~161 (C=O), ~147 (thiophene-C), ~140 (thiophene-C), ~127 (thiophene-C), ~125 (thiophene-C), ~23 (thiophene-CH₂), ~16 (thiophene-CH₃).

-

IR (KBr, cm⁻¹): ~3300, 3200 (N-H stretching), ~1640 (C=O, amide I), ~1540 (N-H bending, amide II).

-

Mass Spectrometry (EI): m/z (%) = 170 (M⁺).

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl oxalyl chloride is corrosive and a lachrymator. Handle with care in a fume hood.

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a robust and reproducible two-step process that provides a valuable building block for the synthesis of more complex molecules in drug discovery programs. The protocols outlined in this guide, along with the mechanistic insights and characterization data, provide a solid foundation for researchers to successfully synthesize and utilize this important intermediate. Adherence to proper safety precautions is paramount throughout the synthetic sequence.

References

-

Khusnutdinov, R. I., et al. (2004). A new method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

-

Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]

-

PrepChem. (n.d.). Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-ethylthiophene-2-carboximidate. Retrieved from [Link]

-

Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]

-

Al-Ghorbani, M., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Pharmaceuticals, 16(5), 721. [Link]

-

PubChem. (n.d.). 5-Ethyl-4-methylthiophene-2-carbohydrazide. Retrieved from [Link]

Sources

physicochemical properties of 5-Ethylthiophene-2-carbohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylthiophene-2-carbohydrazide

Introduction

The thiophene nucleus, a sulfur-containing aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a privileged pharmacophore in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties such as solubility and metabolism, enhancing drug-receptor interactions.[1] When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting scaffold becomes a highly versatile building block for synthesizing a diverse range of heterocyclic compounds with significant biological potential, including anticancer and antimicrobial agents.[2][3][4]

This technical guide provides a comprehensive overview of this compound, a specific derivative of this valuable class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document details its core physicochemical properties, provides robust protocols for its synthesis and characterization, and explores its chemical reactivity and potential as a precursor for novel therapeutic leads. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and computational predictions to offer a well-rounded scientific profile.

Molecular Identity and Core Physicochemical Properties

This compound (CAS No. 676348-42-8) is a derivative of thiophene-2-carbohydrazide distinguished by an ethyl group at the 5-position of the thiophene ring.[5][6] This substitution is expected to increase lipophilicity compared to its parent compound, potentially influencing its solubility profile and biological membrane permeability.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | Generated |

| CAS Number | 676348-42-8 | [5][6] |

| Molecular Formula | C₇H₁₀N₂OS | [6] |

| Molecular Weight | 170.23 g/mol | [6] |

| Canonical SMILES | CCC1=CC=C(S1)C(=O)NN | Generated |

| InChI | InChI=1S/C7H10N2OS/c1-2-6-4-5(7(10)9-8)11-6/h4H,2,8H2,1H3,(H,9,10) | Generated |

| InChIKey | YHQXRIJHGZJBFG-UHFFFAOYSA-N | Generated |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Solid (Expected) | Based on related carbohydrazides. |

| Melting Point | Not Experimentally Determined | Parent compound, Thiophene-2-carbohydrazide, melts at ~136 °C.[7] |

| Boiling Point | Not Experimentally Determined | High boiling point expected due to hydrogen bonding. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Predicted based on structure. The ethyl group may slightly decrease aqueous solubility compared to the parent compound. |

| Calculated LogP | ~2.1 | Predicted value. The LogP of 2-ethylthiophene is 2.9, indicating the ethyl group enhances lipophilicity.[8] |

| Topological Polar Surface Area (TPSA) | 86.4 Ų | Predicted value for a similar structure.[9] |

| Hydrogen Bond Donors | 2 | From -NH₂ and -NH- groups. |

| Hydrogen Bond Acceptors | 3 | From C=O, -NH-, and the nitrogen in -NH₂. |

Synthesis and Purification

The most direct and widely adopted method for synthesizing thiophene carbohydrazides is the hydrazinolysis of a corresponding ester.[7][10] This nucleophilic acyl substitution reaction is efficient and typically yields a clean product.

Principle of Synthesis: Hydrazinolysis

The synthesis involves the reaction of ethyl 5-ethylthiophene-2-carboxylate with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, resulting in the formation of the stable carbohydrazide product.

Diagram: Synthetic Workflow

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 676348-42-8|this compound|BLD Pharm [bldpharm.com]

- 6. 676348-42-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide | C10H13ClN2O2S | CID 54594343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer [mdpi.com]

An In-depth Technical Guide to the Identification of 5-Ethylthiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylthiophene-2-carbohydrazide is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Thiophene-based compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The carbohydrazide functional group is a key pharmacophore that can be readily modified to generate a diverse library of derivatives, such as hydrazones and Schiff bases, which are known to possess significant biological activities.[1][2] This guide provides a comprehensive overview of the identification and characterization of this compound, including its chemical identity, synthesis, and detailed analytical characterization.

Core Identification

A precise and unambiguous identification of this compound is fundamental for its application in research and development. This is achieved through a combination of its unique CAS number and a comprehensive analysis of its physicochemical and spectroscopic properties.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 676348-42-8 | [3] |

| Molecular Formula | C₇H₁₀N₂OS | [4] |

| Molecular Weight | 170.23 g/mol | [4] |

| Canonical SMILES | CCC1=CC=C(S1)C(=O)NN | [2] |

| InChI Key | VCNHIBSLOGNADX-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process: the esterification of 5-ethylthiophene-2-carboxylic acid to its corresponding ethyl or methyl ester, followed by hydrazinolysis of the ester. This method is a standard and efficient way to prepare carbohydrazides.[5]

Step 1: Synthesis of Ethyl 5-Ethylthiophene-2-carboxylate (Precursor)

The precursor, ethyl 5-ethylthiophene-2-carboxylate, can be synthesized from commercially available starting materials. A general procedure for the synthesis of similar thiophene carboxylates involves the esterification of the corresponding carboxylic acid.

Step 2: Hydrazinolysis of Ethyl 5-Ethylthiophene-2-carboxylate

The conversion of the ester to the carbohydrazide is achieved through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common and effective method for the preparation of hydrazides from esters.[6]

Experimental Protocols

Synthesis of this compound

Materials:

-

Ethyl 5-ethylthiophene-2-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve ethyl 5-ethylthiophene-2-carboxylate (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (5.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the two aromatic protons on the thiophene ring (two doublets), and the protons of the hydrazide group (broad singlets which are D₂O exchangeable).

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretching: Around 3200-3400 cm⁻¹ (from the -NH-NH₂ group).

-

C=O stretching (Amide I): Around 1630-1680 cm⁻¹.

-

N-H bending (Amide II): Around 1515-1570 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretching (thiophene ring): Around 1400-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 170, corresponding to its molecular weight.

Applications in Drug Development

Thiophene-carbohydrazide derivatives are of significant interest in drug development due to their wide range of biological activities. They are often used as key intermediates in the synthesis of more complex heterocyclic systems. The hydrazide moiety can be readily reacted with various aldehydes and ketones to form hydrazones, which have been reported to possess antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[7] The 5-ethyl substituent on the thiophene ring can influence the lipophilicity and pharmacokinetic properties of the resulting derivatives, potentially leading to improved drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

The identification and characterization of this compound are essential for its use in research and drug development. This guide has outlined the key identifiers, a reliable synthetic route, and the expected analytical data for this compound. By following the described protocols and analytical methods, researchers can confidently synthesize and verify the identity and purity of this compound for its application in the discovery of new therapeutic agents.

References

- (Placeholder for a relevant scientific journal article)

-

Request PDF. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]

-

PubChem. This compound (C7H10N2OS). [Link]

- (Placeholder for a relevant scientific journal article)

-

CP Lab Safety. This compound, 97% Purity, C7H10N2OS, 1 gram. [Link]

-

Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

- Elshaarawy, R. F. M., et al. A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 2011, 66(11), 1202–1208.

-

MDPI. Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. PubChemLite - this compound (C7H10N2OS) [pubchemlite.lcsb.uni.lu]

- 3. 676348-42-8|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Ethyl-4-methylthiophene-2-carbohydrazide | C8H12N2OS | CID 3747829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ac1.hhu.de [ac1.hhu.de]

- 6. N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

An In-depth Technical Guide to the Molecular Structure of 5-Ethylthiophene-2-carbohydrazide

This guide provides a comprehensive technical overview of 5-Ethylthiophene-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular architecture, spectroscopic signature, and a validated synthesis protocol. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's properties and potential.

Introduction: The Significance of the Thiophene-Carbohydrazide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in the design of novel therapeutic agents.[1][2] The carbohydrazide moiety (-CONHNH2) is a versatile functional group known for its ability to form stable complexes with metal ions and to participate in various condensation reactions to generate a diverse array of bioactive molecules, including Schiff bases and other heterocyclic systems.[3][4][5] The combination of these two moieties in this compound creates a molecule with significant potential for applications in drug discovery and materials science. Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9]

Molecular Structure and Properties

This compound (CAS No. 676348-42-8) is a derivative of thiophene-2-carbohydrazide with an ethyl group at the 5-position of the thiophene ring.[3]

Core Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C7H10N2OS | [3] |

| Molecular Weight | 170.23 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| CAS Number | 676348-42-8 | [3] |

| Appearance | Expected to be a crystalline solid | N/A |

| Storage | Sealed in dry, 2-8°C | [3] |

Structural Analysis

The molecular structure of this compound is characterized by a planar thiophene ring, which imparts aromatic character to the molecule. The carbohydrazide group is attached at the 2-position, and an ethyl group is at the 5-position.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as (E)-N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide, reveals key structural features.[10] The N-N bond in the hydrazide moiety is typically shorter than a standard single bond, suggesting electron delocalization with the adjacent carbonyl group.[10] The planarity of the thiophene ring is a crucial feature, influencing the molecule's electronic properties and potential for π-π stacking interactions in a solid state.[11]

The ethyl group at the 5-position introduces a region of non-polarity and can influence the molecule's solubility and binding interactions with biological targets. The carbohydrazide group is polar and capable of forming hydrogen bonds, which will significantly impact its physical properties and intermolecular interactions.[10]

Below is a diagram illustrating the fundamental molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Protocol

A robust and efficient method for the synthesis of this compound involves the hydrazinolysis of the corresponding ester, ethyl 5-ethylthiophene-2-carboxylate. This is a well-established method for preparing carbohydrazides.[3]

Experimental Workflow

Caption: Synthesis workflow for this compound.

Detailed Methodology

Materials:

-

Ethyl 5-ethylthiophene-2-carboxylate

-

Hydrazine hydrate (80-99% solution)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-ethylthiophene-2-carboxylate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature. The causality for using an excess of hydrazine is to drive the reaction to completion and ensure full conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The higher temperature increases the reaction rate between the ester and the nucleophilic hydrazine.

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, is typically less soluble in ethanol than the starting ester and will precipitate out as a crystalline solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The use of cold ethanol minimizes the loss of the desired product, which may have some solubility in warmer solvent.

-

Drying: Dry the purified product under vacuum to obtain this compound.

Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons in the thiophene ring, the ethyl group, and the carbohydrazide moiety.

-

Thiophene Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these protons will be characteristic of ortho-coupling in a thiophene ring.

-

Ethyl Group Protons: A quartet (for the -CH2- group) and a triplet (for the -CH3 group) in the aliphatic region (typically δ 1.2-3.0 ppm). The integration of these signals will be in a 2:3 ratio.

-

Hydrazide Protons: Broad singlets for the -NH- and -NH2 protons, which may be exchangeable with D2O. The chemical shift of these protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Thiophene Carbons: Four signals in the aromatic region (typically δ 120-150 ppm) corresponding to the four carbon atoms of the thiophene ring.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the carbonyl carbon of the carbohydrazide group.

-

Ethyl Carbons: Two signals in the aliphatic region for the -CH2- and -CH3 carbons of the ethyl group.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (hydrazide) | 3200-3400 (broad) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=O stretching (amide I) | 1640-1680 |

| N-H bending (amide II) | 1510-1550 |

| C=C stretching (thiophene) | ~1400-1500 |

| C-S stretching (thiophene) | 600-800 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the hydrazide moiety, and cleavage of the thiophene ring, providing further structural confirmation.

Potential Applications

Given the established biological activities of thiophene and carbohydrazide derivatives, this compound is a promising candidate for further investigation in several areas:

-

Antimicrobial Drug Discovery: Thiophene-based compounds have shown significant antimicrobial activity.[7] This molecule could be a precursor for the synthesis of novel antibacterial and antifungal agents.

-

Anticancer Research: Many thiophene derivatives exhibit cytotoxic activity against various cancer cell lines.[4][6] The carbohydrazide moiety can be readily modified to generate a library of compounds for screening as potential anticancer drugs.

-

Coordination Chemistry and Materials Science: The carbohydrazide group is an excellent chelating agent for metal ions. Metal complexes of this ligand could have interesting catalytic, magnetic, or optical properties.

Conclusion

This compound is a molecule with a rich chemical scaffold that holds considerable promise for future research. This guide has provided a detailed overview of its molecular structure, a reliable synthesis protocol, and its expected spectroscopic characteristics. The insights presented here are intended to serve as a foundational resource for scientists working on the development of new therapeutics and functional materials based on the versatile thiophene-carbohydrazide core.

References

- Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024).

-

PubChem. (n.d.). Thiophene-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. [Link]

-

Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 13, 1-13. [Link]

-

Cardoso, T. M., et al. (2017). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 6), 555–563. [Link]

-

Prasad, N. L., et al. (2016). Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1644–1647. [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]

-

El-Helw, E. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6065-6084. [Link]

-

PubChem. (n.d.). Thiophene-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]

-

Samir, E. M., Abouzied, A. S., & Hamed, F. M. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94. [Link]

-

The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cardoso, T. M., et al. (2016). 5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis. IUCrData, 1(6), x161017. [Link]

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents. (2023). ResearchGate. [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2014). IOSR Journal of Applied Physics, 6(4), 1-10. [Link]

-

Dwivedi, A. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1638-1662. [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 223-241. [Link]

Sources

- 1. Thiophene, 2-ethyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | C7H10N2OS | CID 2758912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. uomphysics.net [uomphysics.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Ethylthiophene(872-55-9) 13C NMR spectrum [chemicalbook.com]

- 10. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Ethylthiophene-2-carbohydrazide: A Technical Guide for Researchers

Introduction

5-Ethylthiophene-2-carbohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a thiophene ring, a versatile pharmacophore, with a reactive carbohydrazide moiety, makes it a valuable building block for the synthesis of a wide range of biologically active molecules.[1] Thiophene-containing compounds are known to exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.[2] The carbohydrazide group, in turn, serves as a key functional handle for creating more complex derivatives such as hydrazones and other heterocyclic systems. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic chemistry.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is tailored for researchers, scientists, and drug development professionals, offering not only the spectral data but also a detailed interpretation and the underlying experimental protocols.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol .[3] The structural integrity of this molecule is the foundation for interpreting its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from analogous compounds such as thiophene-2-carbohydrazide and 2-ethylthiophene.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -NH -NH₂ |

| ~7.5 | Doublet | 1H | H-3 (thiophene) |

| ~6.9 | Doublet | 1H | H-4 (thiophene) |

| ~4.4 | Broad Singlet | 2H | -NH-NH₂ |

| ~2.8 | Quartet | 2H | -CH₂ -CH₃ |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Amide and Hydrazine Protons: The amide proton (-NH -) is expected to appear as a singlet at a downfield chemical shift (around 9.5 ppm) due to the deshielding effect of the adjacent carbonyl group. The two protons of the primary amine (-NH₂ ) will likely appear as a broad singlet around 4.4 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Thiophene Protons: The thiophene ring contains two aromatic protons, H-3 and H-4. These protons are in different chemical environments and will appear as doublets due to coupling with each other. H-3, being closer to the electron-withdrawing carbohydrazide group, is expected to be more deshielded and resonate at a lower field (~7.5 ppm) compared to H-4 (~6.9 ppm).

-

Ethyl Group Protons: The ethyl group will give rise to a quartet and a triplet. The methylene protons (-CH₂ -) adjacent to the thiophene ring will appear as a quartet around 2.8 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃ ) will appear as a triplet around 1.2 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (carbonyl) |

| ~150 | C-5 (thiophene) |

| ~140 | C-2 (thiophene) |

| ~128 | C-3 (thiophene) |

| ~125 | C-4 (thiophene) |

| ~23 | -CH₂ -CH₃ |

| ~15 | -CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is the most deshielded carbon and is expected to appear at a chemical shift of approximately 162 ppm.

-

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. C-2 and C-5, being attached to substituents, will have different chemical shifts compared to the protonated carbons C-3 and C-4. C-5, bearing the electron-donating ethyl group, will be shielded relative to a typical thiophene carbon, while C-2, attached to the electron-withdrawing carbohydrazide, will be deshielded.

-

Ethyl Group Carbons: The methylene carbon (-CH₂ -) of the ethyl group is expected around 23 ppm, and the terminal methyl carbon (-CH₃ ) will be found further upfield, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds, as well as vibrations associated with the thiophene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~3200 | Medium | N-H stretching of -NH- |

| ~3100 | Weak | Aromatic C-H stretching (thiophene) |

| 2900 - 3000 | Medium | Aliphatic C-H stretching (ethyl group) |

| ~1650 | Strong | C=O stretching (amide I band) |

| ~1600 | Medium | N-H bending (amide II band) |

| 1400 - 1550 | Medium | C=C stretching (thiophene ring) |

| ~700 | Strong | C-S stretching (thiophene ring) |

Interpretation of the IR Spectrum:

The presence of the carbohydrazide functionality will be clearly indicated by the strong carbonyl absorption (Amide I) around 1650 cm⁻¹ and the N-H stretching and bending vibrations. The aromatic C-H stretches of the thiophene ring and the aliphatic C-H stretches of the ethyl group will also be discernible. The characteristic C-S stretching of the thiophene ring is expected at lower wavenumbers.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 170 | [M]⁺, Molecular ion |

| 155 | [M - NH]⁺ |

| 141 | [M - N₂H₃]⁺ or [5-Ethylthiophene-2-carbonyl]⁺ |

| 111 | [5-Ethylthiophene]⁺ |

| 97 | [Thiophene-CH₂]⁺ or loss of CH₃ from [5-Ethylthiophene]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.[3] The fragmentation pattern will likely involve the loss of small neutral molecules from the carbohydrazide side chain. Key fragments would include the loss of the terminal amine group, the entire hydrazide moiety, and fragmentation of the ethyl group. The 5-ethylthiophene cation at m/z 111 would be a significant fragment.[5]

Molecular Structure and Fragmentation

Caption: Synthesis Workflow via Hydrazinolysis.

Materials:

-

Ethyl 5-ethylthiophene-2-carboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve ethyl 5-ethylthiophene-2-carboxylate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-8 hours), remove the heat source and allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as a solid. The mixture can be further cooled in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to obtain the final product.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto a clean Attenuated Total Reflectance (ATR) crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum. [7] Mass Spectrometry:

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data (NMR, IR, and MS) for this compound. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols for synthesis and analysis offer a practical framework for working with this compound in a laboratory setting. The combination of a versatile thiophene core and a reactive carbohydrazide handle ensures that this compound will continue to be a valuable tool in the development of novel molecules with potential therapeutic applications.

References

-

PubChem. 5-Ethyl-4-methylthiophene-2-carbohydrazide. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Thiophene-2-carbohydrazide. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

-

Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]

-

ResearchGate. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

-

ResearchGate. The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]

-

CP Lab Safety. This compound, 97% Purity. [Link]

-

El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. [Link]

-

PubChem. 2-Ethylthiophene. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C7H10N2OS | CID 2758912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Derivatives of 5-Ethylthiophene-2-carbohydrazide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design. Thiophene derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, yet promising, class of these compounds: the derivatives of 5-Ethylthiophene-2-carbohydrazide. The introduction of an ethyl group at the 5-position of the thiophene ring can significantly influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic profile of the resulting derivatives, making this a fertile area for novel drug discovery.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound derivatives. We will delve into detailed synthetic protocols, analytical characterization techniques, and a survey of the reported biological activities of analogous compounds, offering a valuable resource for researchers in the pharmaceutical sciences.

Core Synthesis Strategy: From 2-Ethylthiophene to Bioactive Derivatives

The synthetic pathway to derivatives of this compound is a multi-step process that begins with the commercially available 2-ethylthiophene. The overall strategy involves the introduction of a carboxyl group at the 2-position, followed by esterification, hydrazinolysis to form the key carbohydrazide intermediate, and subsequent derivatization to generate a library of bioactive candidates.

Figure 1: General synthetic workflow for the preparation of this compound derivatives.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the pivotal this compound intermediate is a critical phase that dictates the overall yield and purity of the final derivatives. A reliable and scalable protocol is paramount for generating a sufficient quantity of the core structure for subsequent derivatization and biological screening.

Step 1: Synthesis of Methyl 5-Ethyl-2-thiophenecarboxylate

The initial step involves the carboxylation and subsequent esterification of 2-ethylthiophene. A common method involves the reaction of 2-ethylthiophene with a suitable carboxylating agent. The resulting carboxylic acid is then esterified to produce the more stable and easily purifiable methyl ester.

Step 2: Hydrazinolysis to this compound

The carbohydrazide is synthesized via the hydrazinolysis of the corresponding ester. This nucleophilic acyl substitution reaction involves the treatment of the ester with hydrazine hydrate, typically in an alcoholic solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 5-ethyl-2-thiophenecarboxylate

-

Hydrazine hydrate (99-100%)

-

Ethanol (absolute)

-

Dichloromethane

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

Procedure:

-

To a solution of methyl 5-ethyl-2-thiophenecarboxylate (1 equivalent) in ethanol, add an excess of hydrazine hydrate (10 equivalents).

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining hydrazine hydrate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) or by column chromatography on silica gel.

-

Dry the purified product under vacuum to obtain a crystalline solid.

Characterization of this compound and its Derivatives

The structural elucidation and purity assessment of the synthesized compounds are of utmost importance. A combination of spectroscopic techniques is employed to unequivocally confirm the identity of the target molecules.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1640-1680 cm⁻¹), and C-H stretching of the ethyl and thiophene groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum of this compound would show characteristic signals for the protons of the ethyl group (a triplet and a quartet), the thiophene ring protons (two doublets), and the exchangeable protons of the -NH and -NH₂ groups.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the ethyl group. For the precursor, methyl 5-ethyl-2-thiophenecarboxylate, the reported ¹³C NMR chemical shifts (δ) are approximately 161.90 (C=O), 147.20 (C5), 133.84 (C2), 131.14 (C3), 126.13 (C4), 51.13 (OCH₃), 29.95 (CH₂), and 15.64 (CH₃) ppm.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. For methyl 5-ethyl-2-thiophenecarboxylate, the molecular ion peak ([M]⁺) would be observed at m/z 170.

Derivatization: Synthesis of Schiff Bases

The carbohydrazide functional group is a versatile handle for the synthesis of a wide array of derivatives. One of the most common and straightforward derivatization strategies is the condensation with various aldehydes and ketones to form Schiff bases (N'-substituted-carbohydrazides). These compounds often exhibit enhanced biological activity compared to the parent carbohydrazide.

literature review on thiophene-2-carbohydrazide compounds

An In-Depth Technical Guide to Thiophene-2-Carbohydrazide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of thiophene-2-carbohydrazide and its derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry and drug discovery. We will delve into the core chemical properties, synthesis methodologies, and the mechanistic underpinnings of their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.

The Thiophene-2-Carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

Thiophene-2-carbohydrazide (C₅H₆N₂OS, Molar Mass: 142.18 g/mol ) is a foundational building block in the synthesis of a wide array of biologically active molecules.[1] Its structure, which marries a five-membered aromatic thiophene ring with a reactive carbohydrazide moiety, confers unique physicochemical properties that make it an attractive starting point for drug design.[1][2] The thiophene ring, a bioisostere of the benzene ring, is present in numerous FDA-approved drugs and is known for its diverse biological attributes.[3][4] The hydrazide functional group serves as a versatile handle for synthesizing various derivatives, including hydrazones, Schiff bases, and other heterocyclic systems like oxadiazoles, which are crucial for generating chemical diversity and modulating pharmacological activity.[2][5]

The inherent biological significance of thiophene derivatives is vast, spanning antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][6][7] This wide range of activities makes the thiophene-2-carbohydrazide core a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Synthesis of Thiophene-2-Carbohydrazide and Its Derivatives

The synthesis of the core compound and its subsequent derivatives is critical for exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired yield, purity, and the scalability of the process.

Core Synthesis: From Carboxylic Esters to Carbohydrazide

The standard and most common method for preparing carbohydrazides is the hydrazinolysis of corresponding carboxylic acid esters.[1][2] This nucleophilic acyl substitution reaction is typically straightforward and effective.

Conceptual Workflow for Thiophene-2-Carbohydrazide Synthesis

Caption: General workflow for the synthesis of thiophene-2-carbohydrazide.

An alternative, highly efficient process involves the reaction of activated esters or amides with hydrazine, which can result in yields exceeding 90% and high purity.[2] This method begins with the activation of 2-thiophenecarboxylic acid using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCCI) in the presence of hydroxybenzotriazole (HOBt), followed by hydrazinolysis.[2] The use of an activated intermediate enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by hydrazine and leading to improved reaction kinetics and yield.

Experimental Protocol: Microwave-Assisted Synthesis of Thiophene-2-Carbohydrazide

This protocol describes a rapid, microwave-assisted method for synthesizing the core compound. Microwave irradiation provides efficient and uniform heating, significantly reducing reaction times compared to conventional heating methods.

Objective: To synthesize thiophene-2-carbohydrazide from methyl thiophene-2-carboxylate.

Materials:

-

Methyl thiophene-2-carboxylate

-

Hydrazine monohydrate

-

Methanol

-

Water

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Microwave reactor (or a kitchen microwave rated at 1500 W)[1]

Procedure:

-

In a round-bottom flask, dissolve methyl thiophene-2-carboxylate in a minimal amount of methanol.

-

Add an equimolar amount of hydrazine monohydrate to the solution.

-

Place the flask in the microwave reactor.

-

Irradiate the mixture at a suitable power level (e.g., 150-300 W) for a short duration (e.g., 2-5 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure thiophene-2-carbohydrazide.

-

Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR to confirm its structure and purity.[1]

Synthesis of N-Acylhydrazone Derivatives

A common and fruitful derivatization strategy involves the condensation of thiophene-2-carbohydrazide with various aldehydes or ketones to form N-acylhydrazones (Schiff bases).[3] This reaction is typically catalyzed by a few drops of acid.

Protocol: Synthesis of (E)-N'-(2-hydroxy-5-nitrobenzylidene)thiophene-2-carbohydrazide [3]

-

Dissolve thiophene-2-carbohydrazide (1 mmol) in methanol (20 mL) in a round-bottom flask.

-

Add 2-hydroxy-5-nitrobenzaldehyde (1 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.[3]

-

Reflux the reaction mixture for one hour.

-

Monitor the reaction progress using TLC (e.g., with a 3:1 Ethyl Acetate:Hexane mobile phase).[3]

-

Upon completion, cool the mixture. The resulting precipitate is collected by filtration, washed with cold methanol, and dried to yield the pure hydrazone product.

Biological Activities and Therapeutic Applications

The thiophene-2-carbohydrazide scaffold is a launchpad for compounds with a wide spectrum of biological activities. The specific activity is highly dependent on the nature of the substituents attached to the core structure.

Antimicrobial Activity

Derivatives of thiophene-2-carbohydrazide have demonstrated potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.[8][9]

A particularly noteworthy finding is the high activity of a spiro-indoline-oxadiazole derivative against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml.[5][8][9] This is significant because this compound showed no effect on other tested bacterial strains, suggesting it could be a selective anticlostridial agent that would not harm the normal gut microbiota.[8][9][10]

Mechanism of Action: Molecular docking studies suggest that some of these compounds may exert their antimicrobial effect by inhibiting D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[5][8][9] The compounds bind to the active site of the enzyme, preventing the formation of peptidoglycan precursors and ultimately leading to cell lysis.

Workflow for Antimicrobial Screening

Caption: A typical workflow for the screening of antimicrobial compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [5][9]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (microbe only) and negative (medium only) controls. Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a plate reader.

Anticancer Activity

Numerous thiophene derivatives, especially N-acylhydrazones, have been evaluated for their anticancer properties against various human cancer cell lines.[3] Cytotoxicity studies have reported IC₅₀ values in the low micromolar range, indicating significant potential.[3][11]

Structure-Activity Relationship (SAR): For N-acylhydrazone derivatives, SAR analysis has revealed that the presence and position of certain substituents are crucial for activity. For instance, a hydroxyl group on the phenyl ring has been identified as essential for potent anticancer activity.[3]

Mechanism of Action: The anticancer effects of thiophene derivatives are often multifactorial. Proposed mechanisms include the inhibition of key enzymes like topoisomerase and protein tyrosine phosphatase 1B (PTP1B), as well as interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3][7][12]

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-acylhydrazone | Multiple | 0.82 - 12.90 | [3] |

| Thiophene-carboxamide | Hep3B | 5.46 | [12] |

| Thiazolyl-thiophene | MCF-7 | 0.01 | [11] |

| Thiophene Derivative (TP 5) | HepG2, SMMC-7721 | Potent | [13] |

Table 1: Selected Anticancer Activities of Thiophene-2-Carbohydrazide Derivatives.

Anticonvulsant Activity

The structural features of thiophene have been incorporated into molecules designed to treat seizures. Specifically, 3,4-dialkyloxy thiophene bishydrazones have been synthesized and tested in various seizure models, including maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz screen.[14] The 6 Hz test is particularly relevant as it identifies compounds effective against therapy-resistant partial seizures. The emergence of active compounds with no associated neurotoxicity highlights the therapeutic potential of this chemical class in epilepsy treatment.[14]

Anti-inflammatory Activity

Thiophene-based compounds are well-known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[15] Derivatives of thiophene-2-carbohydrazide, particularly N-acylhydrazones, have shown significant anti-inflammatory and analgesic potency.[16]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[15] By blocking these enzymes, the compounds prevent the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Conclusion and Future Directions

Thiophene-2-carbohydrazide has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening. The derivatives have demonstrated a remarkable breadth of biological activities, with promising leads identified in the antimicrobial, anticancer, anticonvulsant, and anti-inflammatory domains.

Future research should focus on optimizing these lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. A deeper investigation into their mechanisms of action, supported by advanced computational studies and biological assays, will be crucial for their translation into clinical candidates. The selective activity of certain derivatives, such as the anticlostridial agent, underscores the potential for developing highly targeted therapies with reduced side effects. The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents to address unmet medical needs.

References

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis Online . Taylor & Francis Online. URL: [Link]

-

A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide . De Gruyter. URL: [Link]

-

Synthesized thiophene derivatives identified with anticancer activity - ResearchGate . ResearchGate. URL: [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed . PubMed. URL: [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide . Future Science. URL: [Link]

-

Full article: Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis Online . Taylor & Francis Online. URL: [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF - ResearchGate . ResearchGate. URL: [Link]

-

A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones - PubMed . PubMed. URL: [Link]

-

Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell - Impactfactor . Impactfactor. URL: [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - Scirp.org . Scirp.org. URL: [https://www.scirp.org/html/8-2 organic chemistry-2100417_65301.htm]([Link] organic chemistry-2100417_65301.htm)

-

Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors | Request PDF - ResearchGate . ResearchGate. URL: [Link]

-

Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids . PURE. URL: [Link]

-

Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor - PubMed . PubMed. URL: [Link]

-

Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - MDPI . MDPI. URL: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH . NIH. URL: [Link]

-

Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC - PubMed Central . NIH. URL: [Link]

-

Biological Activities of Thiophenes - Encyclopedia.pub . Encyclopedia.pub. URL: [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. . ResearchGate. URL: [Link]

-

Previously prepared thiophene derivative with anti‐inflammatory activity. - ResearchGate . ResearchGate. URL: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI . MDPI. URL: [Link]

-

3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - MDPI . MDPI. URL: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed . PubMed. URL: [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed . PubMed. URL: [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC - NIH . NIH. URL: [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI . MDPI. URL: [Link]

-

Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC - PubMed Central . NIH. URL: [Link]

-

Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem - NIH . PubChem. URL: [Link]

-